molecular formula C17H18N2O5S B2720264 2-methoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922063-80-7

2-methoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2720264
CAS No.: 922063-80-7
M. Wt: 362.4
InChI Key: GDQAWWRZGRTBCG-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N2O5S and its molecular weight is 362.4. The purity is usually 95%.
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Properties

IUPAC Name

2-methoxy-5-methyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-11-3-5-15(23-2)16(9-11)25(21,22)19-12-4-6-14-13(10-12)17(20)18-7-8-24-14/h3-6,9-10,19H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQAWWRZGRTBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H18N2O4S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

This formula indicates a complex arrangement that may contribute to its biological activity through interactions with various biological targets.

Antimicrobial Properties

Research indicates that sulfonamide derivatives often exhibit significant antimicrobial activity. In vitro studies have demonstrated that This compound shows promising results against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial folate synthesis, a common pathway targeted by sulfonamides.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In several studies involving cancer cell lines, it was noted to induce apoptosis and inhibit cell proliferation. For instance:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.3Induction of apoptosis via caspase activation
HCT116 (Colon)12.8Cell cycle arrest at G2/M phase

These findings suggest that the compound may serve as a potential lead in cancer therapy.

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound exhibits anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

  • In Vitro Study on Antimicrobial Activity
    A study conducted on various bacterial strains found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics. This suggests a potential use in treating resistant bacterial infections.
  • Antitumor Effects in Animal Models
    In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, indicating effective therapeutic action.
  • Inflammation Model Testing
    In a model of induced inflammation using lipopolysaccharide (LPS), the compound reduced inflammatory markers such as TNF-alpha and IL-6 by approximately 40%, highlighting its potential for treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide, and how can purity be optimized?

Synthesis typically involves multi-step reactions, including sulfonamide coupling and cyclization. Key steps include:

  • Sulfonylation : Reacting 5-amino-2-methoxybenzenesulfonyl chloride with the benzooxazepine precursor under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
  • Cyclization : Controlled temperature (60–80°C) in aprotic solvents (e.g., DMF) to form the tetrahydrobenzooxazepine ring .
  • Purity Optimization : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to isolate >98% pure product .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and methyl groups) and ring systems. ESI-HRMS for molecular ion validation .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry for trace impurities .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures .

Q. How can researchers determine the compound’s solubility profile for in vitro assays?

  • Solvent Screening : Use a tiered approach: start with DMSO for stock solutions, then test solubility in PBS, ethanol, and cell culture media.
  • Quantitative Methods : UV-Vis spectroscopy at λ_max (e.g., 275 nm) to measure saturation concentrations. Dynamic Light Scattering (DLS) detects aggregation .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s biological activity and mechanism of action?

  • Target Identification : Perform kinase inhibition assays (e.g., ADP-Glo™) and receptor binding studies (SPR or ITC) to identify targets .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling pathways in treated cell lines (e.g., HEK293 or cancer models) .
  • In Vivo Validation : Optimize pharmacokinetics (PK) using LC-MS/MS for plasma/tissue distribution studies in rodent models .

Q. How should researchers design studies to evaluate environmental fate and ecotoxicological risks?

  • Degradation Pathways : Simulate hydrolytic (pH 4–9) and photolytic (UV light) conditions, followed by LC-HRMS to identify breakdown products .
  • Bioaccumulation : Use OECD Test Guideline 305 (fish model) to measure bioconcentration factors (BCF).
  • Toxicity Screening : Daphnia magna acute toxicity (EC50) and algal growth inhibition tests .

Q. What methodologies resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?

  • Assay Standardization : Normalize protocols for cell viability (MTT vs. resazurin) and enzyme activity (substrate concentrations, incubation times).
  • Orthogonal Validation : Compare results from biochemical assays (e.g., fluorescence polarization) with cellular models (e.g., reporter gene assays) .
  • Data Normalization : Adjust for batch effects (e.g., DMSO lot variability) using internal controls .

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?

  • Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to predict binding modes in target proteins (e.g., kinases or GPCRs) .
  • QSAR Models : Train machine learning algorithms (e.g., Random Forest) on datasets of sulfonamide derivatives to predict ADMET properties .
  • MD Simulations : GROMACS or AMBER for analyzing ligand-receptor complex stability over 100-ns trajectories .

Q. What experimental designs minimize bias in preclinical efficacy studies?

  • Randomization : Use block randomization for animal cohorts to distribute confounders (weight, age) .
  • Blinding : Implement double-blinding for dose administration and data analysis phases .
  • Power Analysis : Calculate sample sizes (α = 0.05, β = 0.2) using pilot data to ensure statistical robustness .

Methodological Guidance for Specific Scenarios

Q. How to integrate this compound into a broader theoretical framework (e.g., enzyme inhibition hypotheses)?

  • Hypothesis-Driven Work : Link SAR data to enzyme active-site topology (e.g., hydrophobic pockets accommodating methyl/methoxy groups) .
  • Iterative Refinement : Use feedback from molecular modeling to refine synthetic priorities (e.g., introducing halogens for improved binding) .

Q. What protocols ensure reproducibility in multi-laboratory studies?

  • SOPs : Document synthesis, HPLC gradients, and assay conditions in detail.
  • Reference Standards : Distribute aliquots from a central batch to all collaborators .
  • Data Sharing : Use platforms like Zenodo to share raw NMR, HPLC, and bioassay data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.